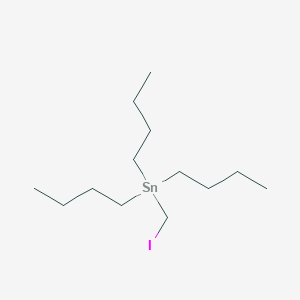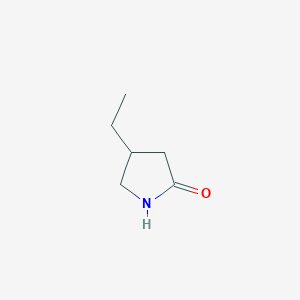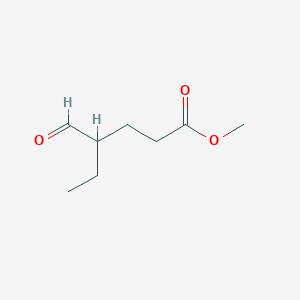
1,3,4,6-テトラ-O-アセチル-α-D-グルコピラノース
説明
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose is an acetylated derivative of glucose. It is a carbohydrate compound that has been widely used in organic synthesis, particularly in the preparation of glycosyl donors and acceptors. This compound is known for its role in carbohydrate chemistry, where it serves as a building block for more complex molecules.
科学的研究の応用
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose has numerous applications in scientific research:
Chemistry: It is used as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates.
Biology: The compound is employed in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: It serves as a precursor for the synthesis of glycosylated drugs and prodrugs.
準備方法
Synthetic Routes and Reaction Conditions
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose can be synthesized through several methods. One common method involves the acetylation of D-glucose. The process typically includes the following steps:
Acetylation of D-glucose: D-glucose is treated with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of 1,2,3,4,6-penta-O-acetyl-D-glucopyranose.
Selective Deacetylation: The pentaacetate is then selectively deacetylated at the anomeric position to yield 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose.
Industrial Production Methods
Industrial production of 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace acetyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
作用機序
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose involves its role as a glycosyl donor. In glycosylation reactions, the compound donates a glycosyl group to an acceptor molecule, forming a glycosidic bond. This process is facilitated by the presence of a catalyst, such as a Lewis acid, which activates the glycosyl donor and promotes the transfer of the glycosyl group.
類似化合物との比較
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose: This compound is similar but has an additional acetyl group at the anomeric position.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: This is the beta anomer of the compound and has different stereochemistry.
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose: This compound is an acetylated derivative of galactose and has similar chemical properties
Uniqueness
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose is unique due to its specific acetylation pattern, which makes it a valuable intermediate in the synthesis of glycosylated compounds. Its selective reactivity and stability under various conditions make it a preferred choice in carbohydrate chemistry.
特性
IUPAC Name |
(3,4,6-triacetyloxy-5-hydroxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHJRVMGYVXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310800 | |
| Record name | [3,4,6-tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13036-15-2 | |
| Record name | NSC231870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [3,4,6-tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)
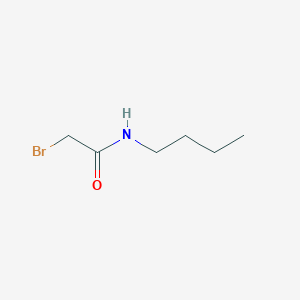
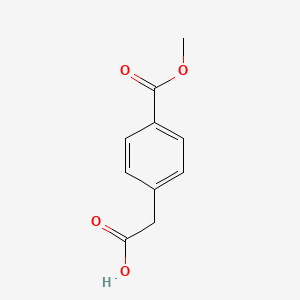

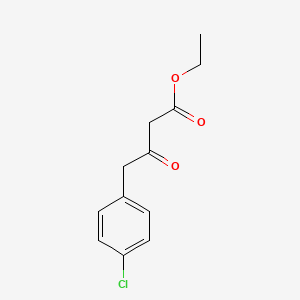
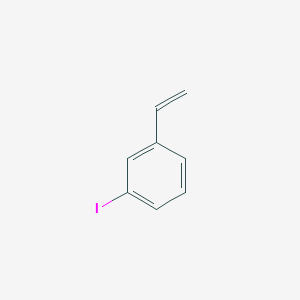
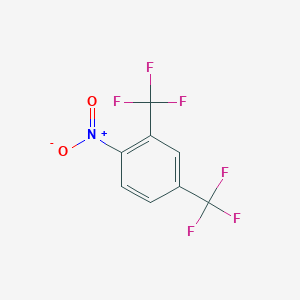
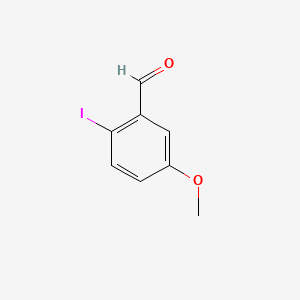
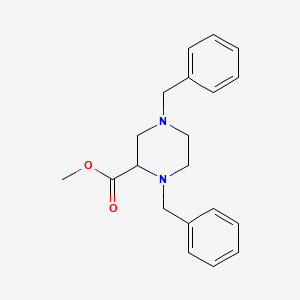
![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B1310541.png)
